Methoxyacetylcarbamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118122-19-3 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
N-carbamoyl-2-methoxyacetamide |
InChI |
InChI=1S/C4H8N2O3/c1-9-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
InChI Key |
ZRSZWSTXAIJCAI-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC(=O)N |
Canonical SMILES |
COCC(=O)NC(=O)N |
Other CAS No. |
118122-19-3 |
Synonyms |
methoxyacetylcarbamide |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Methoxyacetylcarbamide
Conventional Synthetic Approaches to Methoxyacetylcarbamide and Related Structural Motifs
The synthesis of carbamides, or ureas, is a fundamental transformation in organic chemistry. Conventional methods for constructing the N-acylurea motif present in this compound typically involve the reaction of an activated carboxylic acid derivative with urea (B33335) or the formation of a carbamoyl (B1232498) intermediate.
One of the most common historical methods for carbamide synthesis involves hazardous starting materials like phosgene (B1210022) or isocyanates. nih.gov A plausible conventional route to this compound would involve the synthesis of methoxyacetyl isocyanate as a key intermediate. This isocyanate could then be reacted with ammonia (B1221849) to yield the target compound. However, such methods often require stringent safety precautions.
An alternative and more direct approach involves the condensation of a carboxylic acid with urea or its derivatives. While this reaction can be sluggish, it can be promoted under thermal conditions or with dehydrating agents. For instance, heating methoxyacetic acid with an excess of urea could potentially form this compound, though yields and selectivity might vary.
A widely used laboratory-scale method for preparing carbamates and related structures is the use of carbamoyl chlorides. nih.gov These can be reacted with alcohols or amines to form the desired products. For this compound, a related approach could be envisioned, although it might be less direct than other methods.
Innovations in this compound Synthesis
Recent advancements in synthetic organic chemistry have provided more efficient, selective, and sustainable methods for constructing carbamide-containing molecules. These innovations can be directly applied to the synthesis of this compound and its analogues.
While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the creation of its chiral analogues, which could be valuable tools in biological studies. Stereoselective synthesis of carbamides can be achieved through various strategies, such as using chiral starting materials, auxiliaries, or catalysts. For example, intramolecular alkyne iminium ion cyclization of vinylogous carbamates has been used to create stereodefined heterocyclic systems. rsc.org Similarly, highly diastereoselective addition reactions of anomeric hydroxyls of glycosyl donors to spacer isocyanates have been developed to produce β-glycosyl carbamate (B1207046) moieties. researchgate.net The coupling of isocyanates with unprotected glucuronates in the presence of N-methylmorpholine has also been shown to produce 1-β-O-glucuronyl carbamates with high regio- and stereoselectivity. thieme-connect.com These methods highlight the potential for creating complex, stereochemically defined analogues of this compound.
A copper-catalyzed four-component reaction involving alkenes, Togni's reagent, amines, and CO2 has been developed for the highly stereoselective synthesis of (Z)-enol carbamates, demonstrating the power of multicomponent reactions in achieving stereocontrol. rsc.org
The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. Several sustainable methods for carbamide and carbamate synthesis have been developed that avoid hazardous reagents and solvents.
One prominent green strategy is the use of carbon dioxide (CO2) as a renewable C1 feedstock, replacing toxic phosgene. chemistryviews.orgorganic-chemistry.org Electrocatalytic methods have emerged that can synthesize carbamates directly from CO2 and amines under mild conditions, often without the need for additional catalysts or bases. chemistryviews.org For example, an atomically dispersed copper on N-doped carbon nanosheet catalyst has shown high efficiency in the electrocatalytic synthesis of N-phenylcarbamate. chemistryviews.org
Another sustainable approach is the use of urea itself as a carbonyl source, which is an effective way to substitute for phosgene. rsc.org The synthesis of N-substituted carbamates from amines, urea, and alcohols has been achieved with high yields using a reusable TiO2–Cr2O3/SiO2 catalyst. rsc.org Solvent-free methods also represent a significant step towards greener synthesis. Amides have been synthesized from carboxylic acids and urea using boric acid as a catalyst in a solvent-free process involving simple heating. semanticscholar.org Furthermore, some practical methods allow for the synthesis of unsymmetrical carbamide derivatives at room temperature without any catalyst. nih.gov
Interactive Table: Comparison of Green Synthesis Methods for Carbamides/Carbamates
| Method | Key Features | Starting Materials | Catalyst/Conditions | Reference |
| Electrocatalysis | Uses CO2, mild conditions, no added base | CO2, Amines | Atomically dispersed Cu-N-C catalyst | chemistryviews.org |
| Urea as Carbonyl Source | Phosgene replacement, reusable catalyst | Amines, Urea, Alcohols | TiO2–Cr2O3/SiO2 catalyst | rsc.org |
| Solvent-Free Synthesis | No solvent, simple procedure | Carboxylic Acid, Urea | Boric Acid, Heat | semanticscholar.org |
| Catalyst-Free Synthesis | Room temperature, no catalyst | Secondary Amines, Isocyanates | Acetonitrile (B52724) (solvent) | nih.gov |
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective bond formations. Various catalytic systems have been developed for the synthesis of carbamates and carbamides.
Zinc chloride has been employed as an effective catalyst for producing carbamates from carbamoyl chlorides and alcohols, with applications in the synthesis of pharmaceuticals like rivastigmine. nih.gov Heteropolyacids, such as the Preyssler catalyst H14[NaP5W30O110], have been used for the efficient synthesis of primary carbamates from alcohols or phenols under solvent-free, room temperature conditions. sciforum.net
Transition metal catalysts are also widely used. Platinum group metals have been used for the oxidative alkoxycarbonylation of amines to form carbamates. acs.org Palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of alcohols provides a direct route to aryl carbamates. organic-chemistry.org These catalytic methods offer high efficiency and functional group tolerance, making them attractive for the synthesis of this compound and its derivatives.
Strategic Derivatization of this compound for Research Applications
Derivatization is a key strategy for modifying the properties of a molecule for specific applications, such as enhancing its detectability in analytical assays or probing its biological activity.
The original identification of this compound in urine was accomplished by gas chromatography-mass spectrometry (GC-MS) after conversion to its trimethylsilyl (B98337) derivative. nih.govresearchgate.netresearchgate.net This highlights the importance of derivatization for enhancing volatility and improving chromatographic behavior for GC analysis.
For high-performance liquid chromatography (HPLC), derivatives are often synthesized to introduce a chromophore or fluorophore, which significantly enhances detection sensitivity. For instance, fatty acids are converted into UV-absorbing or fluorescent derivatives for HPLC analysis. aocs.org A similar strategy could be applied to this compound. The NH groups of the urea moiety are suitable handles for chemical modification. For example, they could be reacted with reagents like dansyl chloride to introduce a fluorescent tag. The synthesis of amide derivatives of monodansylcadaverine by coupling with fatty acids is one such example of creating fluorescently labeled molecules for analysis. aocs.org By designing and synthesizing such derivatives, highly sensitive and specific analytical methods for this compound can be developed.
Exploration of this compound as a Building Block in Complex Organic Synthesis
The investigation into this compound's role as a foundational element in synthetic chemistry has yielded no concrete examples of its application. The existing body of literature focuses almost exclusively on its discovery and quantification in biological fluids.
In the late 1980s, researchers first identified this compound as a previously unknown metabolite in the urine of some children with untreated phenylketonuria, as well as in the urine of healthy adults. webharvest.govresearchgate.nettrinitas.ruacs.org The structural confirmation of this metabolite was achieved through comparative analysis with a synthetically prepared version of this compound using high-resolution gas chromatography and mass spectrometry. researchgate.netresearchgate.netresearchgate.net
The references to "synthesis" in this context are limited to the preparation of the compound for its verification as a urinary metabolite. The specific synthetic route and reaction conditions are not detailed in the available abstracts, and there is no indication of further synthetic utility.
Furthermore, any mention of "derivatization" in connection with this compound pertains to the chemical modification of the molecule (e.g., trimethylsilylation) to enhance its volatility and stability for gas chromatography-mass spectrometry analysis. nih.govnih.gov This analytical derivatization is a standard procedure in metabolomic studies and is distinct from the strategic derivatization aimed at creating new, complex molecules for synthetic purposes.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Methoxyacetylcarbamide
Intrinsic Reactivity of the Methoxyacetylcarbamide Moiety
The this compound molecule contains several reactive sites inherent to its structure. The core of its reactivity lies in the acylurea group, which is characterized by a carbonyl group attached to a nitrogen atom of a urea (B33335) moiety. This arrangement results in a complex electronic environment. The lone pairs of the nitrogen atoms can participate in resonance with the carbonyl group, which influences the nucleophilicity and basicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.
The methoxyacetyl group introduces an ether linkage and another carbonyl group. The oxygen atom of the methoxy (B1213986) group possesses lone pairs that can exert a positive mesomeric effect, while its electronegativity leads to a negative inductive effect. The interplay of these effects modulates the electron density across the molecule. The acetyl carbonyl group provides an additional electrophilic site susceptible to nucleophilic attack. The alpha-carbon, situated between the methoxy group and the acetyl carbonyl, may exhibit some degree of acidity, potentially allowing for enolate formation under appropriate basic conditions.
Mechanistic Pathways in this compound Formation and Transformation
Investigating Enzymatic and Non-Enzymatic Reaction Mechanisms in Biological Contexts
Specific enzymatic and non-enzymatic reaction mechanisms involving this compound have not been documented in the available scientific literature. However, general principles suggest that in a biological context, the urea moiety could be a substrate for ureases, though the acylation might hinder or prevent such an interaction. The amide and ester-like linkages could be susceptible to hydrolysis catalyzed by hydrolases such as amidases or esterases. Non-enzymatically, the primary reaction in an aqueous biological environment would likely be hydrolysis, accelerated by acidic or basic conditions.
Elucidating Degradation and Stability Pathways of this compound
The stability of this compound is intrinsically linked to the reactivity of its functional groups. The primary degradation pathway is expected to be hydrolysis. Under acidic conditions, the protonation of the carbonyl oxygen of the acyl group would activate the carbonyl carbon towards nucleophilic attack by water, leading to the cleavage of the C-N bond and the formation of methoxyacetic acid and urea. In basic conditions, hydroxide (B78521) ions would directly attack the electrophilic carbonyl carbon, resulting in the same degradation products. The rate of hydrolysis would be dependent on pH and temperature.
Computational and Theoretical Insights into this compound Reaction Dynamics
Detailed computational and theoretical studies specifically on this compound are not present in the accessible literature. The following subsections describe the types of computational analyses that could be applied to understand its reactivity.
Transition State Analysis and Reaction Energy Landscapes
Hypothetical Reaction Coordinate for Hydrolysis of an Acylurea
This is a hypothetical representation and is not based on experimental or calculated data for this compound.
Molecular Orbital Theory and Electron Density Analysis in Reactivity
Molecular Orbital (MO) theory and electron density analysis would be powerful tools for elucidating the intrinsic reactivity of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The distribution of electron density and the mapping of the electrostatic potential would reveal the electron-rich and electron-poor regions of the molecule, further clarifying its reactive behavior. For instance, the carbonyl carbons are expected to be electron-deficient and thus electrophilic, while the nitrogen and oxygen atoms would be electron-rich and potentially nucleophilic.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methoxyacetic acid |
Influence of Structural Modifications on Reactivity of this compound Derivatives
Comprehensive research dedicated specifically to the reaction mechanisms, reactivity profile, and the influence of structural modifications on derivatives of this compound is not extensively available in the public scientific literature. The compound has been identified in biological samples, with its presence confirmed through comparison with a synthetically created standard. nih.govresearchgate.netwebharvest.govtrinitas.ru However, detailed studies on its chemical reactivity and the synthesis of its derivatives are not widely documented.
To understand the potential reactivity of this compound, one can draw inferences from the known chemistry of related functional groups, such as N-acetylureas and carbamates. The reactivity of such compounds is generally centered around the amide and carbamoyl (B1232498) functionalities.
General Reactivity of Related Compounds:
The reactivity of carboxylic acid derivatives, a class to which the acetyl group belongs, is largely dictated by the nature of the substituent attached to the carbonyl group. libretexts.orgucalgary.ca More specifically, for N-acetylureas, the acetyl group can influence the reactivity of the urea moiety. For instance, acetylurea (B1202565) itself can undergo reactions like hydrolysis and substitution.
The carbamate (B1207046) group, structurally related to the carbamide portion of this compound, is known for its utility as a protecting group in organic synthesis, which points to a certain degree of stability while also allowing for specific cleavage reactions under controlled conditions. chemicke-listy.cznih.govresearchgate.net The synthesis of various carbamates often involves the reaction of isocyanates with alcohols, or other methods that highlight the electrophilic nature of the carbonyl carbon. conicet.gov.arorganic-chemistry.org
Hypothetical Influence of Structural Modifications:
Based on general principles of organic chemistry, structural modifications to a hypothetical this compound derivative would be expected to influence its reactivity. The introduction of electron-withdrawing or electron-donating groups on either the methoxyacetyl or the carbamide portion of the molecule would likely alter the electron density and, consequently, the reactivity of the carbonyl centers and the N-H bonds.
For example, substituting the methoxy group with a more electron-withdrawing group could potentially increase the electrophilicity of the acetyl carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the introduction of bulky substituents near the reaction centers could introduce steric hindrance, thereby decreasing the reaction rates.
The following table provides a hypothetical overview of how certain structural modifications might influence the reactivity of this compound derivatives, based on established principles of organic chemistry.
| Compound Name | Modification | Anticipated Effect on Reactivity |
| Ethoxyacetylcarbamide | Replacement of methoxy with ethoxy group | Minor change in electronic effects; potential for slightly altered steric hindrance. |
| Chloroacetylcarbamide | Replacement of methoxy with a chloro group | Significant increase in the electrophilicity of the acetyl carbonyl carbon due to the inductive effect of chlorine. |
| (Methylamino)carbonyl-methoxyacetamide | N-methylation of the terminal carbamide nitrogen | Increased nucleophilicity of the remaining N-H proton; potential for altered hydrogen bonding patterns. |
It is crucial to reiterate that the information presented above is based on extrapolation from related compounds and general chemical principles. Dedicated experimental studies on this compound and its derivatives are necessary to establish their actual reaction mechanisms and reactivity profiles.
Advanced Analytical Chemistry Techniques in Methoxyacetylcarbamide Research
High-Resolution Mass Spectrometry (HRMS) for Methoxyacetylcarbamide Identification and Quantitation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, offering unparalleled mass accuracy and specificity. Instruments like Orbitrap and time-of-flight (TOF) analyzers can achieve mass resolution high enough to distinguish between molecules with very similar nominal masses but different elemental compositions springernature.com. This capability is crucial for confidently identifying this compound in complex samples such as urine or plasma, where a multitude of endogenous compounds are present.
The primary advantage of HRMS is its ability to determine the elemental formula of an unknown compound by measuring its mass with high precision (typically within 5 ppm) springernature.com. For this compound (C4H8N2O3), the theoretical exact mass of its protonated molecule [M+H]+ can be calculated and compared against the experimentally measured mass-to-charge ratio (m/z). This high degree of accuracy significantly reduces the number of potential candidate structures, providing strong evidence for the compound's identity without relying solely on reference standards springernature.com.
While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), breaking it apart into smaller, characteristic fragment ions koreascience.kr. The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed information about the compound's structure and the connectivity of its atoms.
For this compound, key fragmentation pathways would be expected to involve the cleavage of the amide bonds and the loss of small neutral molecules. The analysis of these specific product ions allows researchers to piece together the molecular structure. For instance, the fragmentation of the [M+H]+ ion could yield product ions corresponding to the loss of the methoxyacetyl group or the carbamide moiety. The specific masses of these fragments help to confirm the presence and arrangement of these functional groups within the molecule.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |
|---|---|---|---|
| 149.0608 [M+H]+ | 117.0345 | 32.0262 (CH4O) | [CH3CONHCONH2+H]+ |
| 149.0608 [M+H]+ | 76.0393 | 73.0215 (C3H5NO) | [H2NCONH2+H]+ |
Note: The m/z values are theoretical and based on the elemental composition of the predicted fragments.
Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry to trace the metabolic fate of this compound and to improve quantitative accuracy. This technique involves synthesizing the compound with one or more of its atoms replaced by a heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N).
When a biological system is exposed to the labeled compound, its metabolites will also incorporate the heavy isotopes. By tracking the mass shift in the mass spectra, researchers can identify downstream metabolites and elucidate metabolic pathways springernature.comnih.gov. For example, administering ¹³C-labeled this compound and analyzing urine by HRMS would allow for the detection of metabolites by searching for mass signals corresponding to the labeled compound and its biotransformation products.
Furthermore, an isotopically labeled version of this compound can serve as an ideal internal standard for quantification. By adding a known amount of the labeled standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise measurement of the endogenous compound's concentration nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed insights into the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, revealing how they are connected and arranged in three-dimensional space .
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental structural information. The chemical shift of each nucleus indicates its electronic environment, while the splitting patterns (in ¹H NMR) reveal adjacent, non-equivalent protons. For this compound, distinct signals would be expected for the methoxy (B1213986) group protons, the methylene (B1212753) protons, and the amide protons.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃-O | ~3.4 | ~59 |
| O-CH₂-C=O | ~4.1 | ~70 |
| C=O (acetyl) | - | ~170 |
| N-H (acetyl side) | ~8.0 (broad) | - |
| C=O (urea) | - | ~158 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing pharmaceutical and chemical solids at a molecular level. europeanpharmaceuticalreview.comnih.gov It provides detailed information on properties unique to the solid phase, such as polymorphism, solvation state, and intermolecular interactions, which are often inaccessible by other methods. semanticscholar.orgmdpi.com For this compound, ssNMR is crucial for understanding its crystalline and amorphous forms.
The primary advantage of ssNMR is its ability to analyze samples in their native, solid form without the need for dissolution. ucl.ac.uk This is particularly important as the crystal structure can significantly impact the physical properties of a compound.
Polymorph Identification: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to variations in molecular conformation and packing. europeanpharmaceuticalreview.comsemanticscholar.org ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard ssNMR experiment that can serve as a fingerprint to distinguish between different polymorphs of this compound. nih.gov
Structural Elucidation: ssNMR, often combined with X-ray diffraction data and computational modeling (an approach known as NMR crystallography), can assist in determining or refining crystal structures. mdpi.comsoton.ac.ukrsc.org High-resolution ¹H ssNMR experiments, made possible by fast MAS frequencies, can provide insights into hydrogen bonding networks, which are central to the structure of carbamides. nih.gov
Quantitation: ssNMR is an inherently quantitative technique, as the signal intensity is proportional to the number of nuclei present. europeanpharmaceuticalreview.com This allows for the quantification of different forms in a mixture, such as determining the percentage of a specific polymorph or the ratio of crystalline to amorphous content.
Table 3: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphs of this compound
| Carbon Atom | Polymorph A (ppm) | Polymorph B (ppm) | Observed Difference (ppm) |
|---|---|---|---|
| CH₃O- | 59.1 | 59.8 | 0.7 |
| -OCH₂CO- | 70.5 | 71.2 | 0.7 |
| -COCH₂O- | 170.2 | 172.5 | 2.3 |
| -NHCONH₂ | 158.6 | 160.1 | 1.5 |
Vibrational Spectroscopy for this compound Characterization (IR, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing the molecular structure of compounds. nih.gov Both methods are complementary and provide a unique vibrational fingerprint for a molecule like this compound. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.czmasterorganicchemistry.com The resulting spectrum displays absorption bands at frequencies characteristic of specific functional groups. For this compound, IR spectroscopy is particularly useful for identifying the C=O stretching vibrations of the amide and urea (B33335) groups, N-H stretching and bending, and C-O stretching of the ether and acetyl groups. researchgate.netnih.gov The region from 500 to 1450 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule as a whole. nih.govyoutube.com
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com It provides information about molecular vibrations that are associated with a change in polarizability. Raman is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. currentseparations.com For this compound, Raman spectroscopy would be effective in characterizing the C-C backbone and could provide different insights into the carbonyl vibrations compared to IR. A significant advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing aqueous samples. currentseparations.comnih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| N-H Stretch | Amide/Urea (-NH, -NH₂) | 3400 - 3200 | 3400 - 3200 | Medium-Strong (IR), Weak (Raman) |
| C-H Stretch | Aliphatic (-CH₃, -CH₂) | 3000 - 2850 | 3000 - 2850 | Medium-Strong |
| C=O Stretch (Amide I) | Acetyl (-COCH₂-) | ~1710 | ~1710 | Very Strong (IR), Medium (Raman) |
| C=O Stretch | Urea (-NHCONH₂-) | ~1660 | ~1660 | Very Strong (IR), Medium (Raman) |
| N-H Bend | Amide/Urea (-NH, -NH₂) | 1640 - 1550 | 1640 - 1550 | Medium-Strong (IR) |
| C-O-C Stretch | Ether (CH₃-O-CH₂) | 1150 - 1085 | 1150 - 1085 | Strong (IR) |
Hyphenated and Integrated Analytical Platforms for Comprehensive this compound Profiling
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. ijpsjournal.comnih.gov For comprehensive profiling of this compound, particularly in biological or environmental samples, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. thermofisher.comnih.gov This technique is ideal for analyzing polar and thermally labile compounds like this compound. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information through fragmentation analysis. actapol.netnih.gov In a typical LC-MS/MS workflow, this compound would be separated from the sample matrix on an LC column, ionized (e.g., via electrospray ionization), and its precursor ion selected and fragmented to produce a characteristic pattern of product ions for unambiguous identification and quantification. actapol.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. escholarship.orgnih.gov While this compound itself may have limited volatility, it can be analyzed by GC-MS after a derivatization step, such as trimethylsilylation, to increase its volatility and thermal stability. mdpi.comyoutube.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be matched against spectral libraries for identification. escholarship.orgupm.edu.my
These integrated platforms allow for the simultaneous identification and quantification of the target analyte and related substances, such as impurities or metabolites, providing a complete chemical profile of the sample. escholarship.org
Table 5: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | 147.07 |
| Primary Product Ion (m/z) | 104.05 (Loss of -NCOH) |
| Secondary Product Ion (m/z) | 59.04 (Methoxyacetyl fragment) |
| Collision Energy (eV) | 15 - 25 (Optimized) |
| LC Column | C18 Reversed-Phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
Theoretical and Computational Chemistry Studies of Methoxyacetylcarbamide
Ab Initio and Density Functional Theory (DFT) Calculations for Methoxyacetylcarbamide Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. nih.govresearchgate.net These methods are fundamental in computational chemistry for predicting molecular geometries, vibrational frequencies, and energetic properties. researchgate.netfrontiersin.org
Molecular Geometry Optimization and Vibrational Frequency Analysis
The first step in a computational study of this compound would be to determine its most stable three-dimensional structure through geometry optimization. arxiv.orgyoutube.com This iterative process adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. arxiv.org Various levels of theory and basis sets, such as B3LYP/6-311G(d,p), are commonly employed for this purpose. researchgate.netfrontiersin.org The optimized geometry provides key structural parameters.
Following optimization, a vibrational frequency analysis is crucial. q-chem.com This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching, C=O bending, or methyl group rotations. nih.govbu.edu This theoretical spectrum can be compared with experimental data for structural validation. mdpi.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-N1 | 1.38 | N1-C1-O1 | 122.0 |
| C1-O1 | 1.23 | C1-N1-H1 | 118.5 |
| C1-N2 | 1.40 | N1-C1-N2 | 116.0 |
| N2-C2 | 1.37 | C1-N2-C2 | 125.0 |
| C2-O2 | 1.24 | N2-C2-O2 | 124.0 |
| C2-C3 | 1.52 | N2-C2-C3 | 115.0 |
| C3-O3 | 1.42 | C2-C3-O3 | 109.5 |
| O3-C4 | 1.43 | C3-O3-C4 | 117.0 |
This table is illustrative and not based on actual experimental or computational data for this compound.
Energetic Landscape and Conformational Isomerism
Most flexible molecules, including this compound, can exist in multiple conformations due to rotation around single bonds. Understanding the energetic landscape involves identifying these different conformers (rotational isomers) and calculating their relative energies. researchgate.net This analysis helps to determine the most stable conformer and the energy barriers between different conformations. fiveable.me
For this compound, key dihedral angles, such as those around the N-C and C-C bonds of the acetyl and methoxy (B1213986) groups, would be systematically varied to map out the potential energy surface. The relative energies of the resulting conformers would indicate their population at a given temperature. Theoretical studies on related urea (B33335) derivatives have shown that the conformational preferences can significantly influence their chemical and biological properties. nih.gov
Molecular Dynamics (MD) Simulations for this compound Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion and interactions with its environment. reading.ac.ukyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of this compound and its interactions with solvent molecules or biological macromolecules over time. nih.govnih.gov
An MD simulation of this compound in a solvent like water would reveal how the molecule's conformation fluctuates and how it forms hydrogen bonds with surrounding water molecules. bu.edu This provides insights into its solubility and dynamic behavior in an aqueous environment. nih.gov If this compound were to interact with a biological target, such as an enzyme, MD simulations could be used to study the binding process, the stability of the complex, and the specific interactions that govern binding. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and drug design. nih.gov They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the methoxy, acetyl, or urea moieties.
Cheminformatics tools would be used to calculate a wide range of molecular descriptors for each analogue, such as electronic, steric, and lipophilic properties. nih.govnih.govdntb.gov.ua Statistical methods, like multiple linear regression or partial least squares, would then be used to build a QSAR model that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov
Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogues
| Analogue | LogP | Molecular Weight | Polar Surface Area | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, µM) |
| This compound | 0.5 | 146.12 | 78.5 | 2 | 4 | 10.2 |
| Ethoxyacetylcarbamide | 0.9 | 160.15 | 78.5 | 2 | 4 | 8.5 |
| Propoxyacetylcarbamide | 1.3 | 174.18 | 78.5 | 2 | 4 | 7.1 |
| Methoxypropionylcarbamide | 0.8 | 160.15 | 78.5 | 2 | 4 | 12.8 |
This table is for illustrative purposes and does not represent real experimental data.
Application of Machine Learning and Artificial Intelligence in Predicting this compound Properties and Reactivity
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical and materials science. arxiv.orgnih.govchemrxiv.org These methods can be trained on large datasets of known molecules to predict a wide range of properties for new compounds, including their physicochemical properties, biological activities, and reactivity. vanderbilt.edunih.gov
For this compound, an ML model could be developed to predict properties such as solubility, melting point, or even its metabolic stability. arxiv.org By training on a database of similar acylurea compounds with known properties, the model could learn the complex relationships between molecular structure and these endpoints. nih.gov Furthermore, AI algorithms could be employed to predict the reactivity of this compound in various chemical reactions or its potential to interact with specific biological targets, accelerating the discovery and development process. nih.gov
Interdisciplinary Perspectives and Future Research Directions
Methoxyacetylcarbamide as a Molecular Probe for Fundamental Biochemical Research
This compound has been identified as a metabolite in human biofluids, including the urine of both normal adults and children with phenylketonuria, a rare inherited metabolic disorder. webharvest.gov This discovery positions the compound as a potential molecular probe or biomarker for investigating fundamental biochemical processes and pathological states. While not a probe in the sense of a synthetically designed tool with a reporter group, its presence and concentration can offer insights into specific metabolic pathways.
The study of metabolites in biofluids is crucial for understanding in vivo biological activities and diagnosing diseases. nih.gov this compound's identification was achieved through mass fragmentation analysis, which was confirmed by comparison with a synthetically created standard of the compound. researchgate.netresearchgate.net This analytical validation is a critical step in establishing a molecule as a reliable biomarker.
The utility of such endogenous molecules as probes lies in their ability to reflect the real-time metabolic status of an organism. For instance, its detection in the context of phenylketonuria suggests a link to phenylalanine metabolism. webharvest.gov Future research could focus on elucidating the precise enzymatic reactions leading to the formation of this compound. Investigating the metabolic pathways involving this compound could reveal novel regulatory mechanisms or enzymatic functions, particularly under conditions of metabolic stress like those found in resurrection plants, where related research has been conducted. researchgate.net By tracking the flux of this metabolite, researchers can probe the activity of associated enzymes and pathways, offering a window into cellular function without the need for introducing external, potentially disruptive, molecular agents.
Advanced Synthetic Methodologies for Architecting this compound-Based Molecular Scaffolds
The development of novel molecules for various applications, including drug discovery, often relies on the ability to construct complex molecular architectures from simpler starting scaffolds. While specific research on architecting complex scaffolds directly from this compound is not extensively documented, established principles in advanced synthetic chemistry provide a clear roadmap for future endeavors. adelaide.edu.auunisa.edu.au The goal of modern synthesis is to achieve efficiency, selectivity (chemo-, regio-, and stereo-), and complexity in as few steps as possible. adelaide.edu.au
This compound possesses several functional groups—an ester, an amide (within the carbamide structure), and N-H bonds—that are amenable to a variety of transformations for building more complex structures. sigmaaldrich.com Advanced synthetic methods that could be applied include:
Flow Chemistry : This technique allows for streamlined, multi-step reactions (telescoping) that can minimize the isolation of potentially unstable intermediates and improve safety and scalability. beilstein-journals.org A continuous flow process could be designed to modify this compound, for example, by coupling it to other molecules via its reactive sites to build larger, more diverse chemical libraries. beilstein-journals.org
Catalysis : The use of metal catalysts (e.g., palladium, copper) or biocatalysts could enable highly selective modifications. rsc.org For instance, reactions like the Buchwald-Hartwig amination could be explored to functionalize the N-H positions of the carbamide moiety. rsc.org
Multi-Component Reactions (MCRs) : MCRs allow for the combination of three or more reactants in a single step to produce complex products, offering a highly efficient route to novel molecular scaffolds. openmedicinalchemistryjournal.com Designing an MCR involving a this compound-like precursor could rapidly generate a library of diverse derivatives.
The design of such synthetic routes would create "molecular scaffolds," which are core structures that can be systematically derivatized to explore chemical space and optimize for a desired function. mdpi.comrsc.org The table below outlines potential synthetic strategies for creating this compound-based scaffolds.
| Synthetic Strategy | Potential Application to this compound | Key Advantages |
| Flow Chemistry | Telescoped reactions to add functional groups to the carbamide or ester moieties without isolating intermediates. | Increased safety, scalability, and efficiency. beilstein-journals.org |
| Catalytic C-N Coupling | Functionalization of the carbamide N-H bonds with various aromatic or aliphatic groups. | High selectivity and access to a wide range of derivatives. rsc.org |
| Multi-Component Reactions | Use as a building block in reactions with aldehydes and isocyanides to rapidly build complexity. | High atom economy and rapid generation of molecular diversity. openmedicinalchemistryjournal.com |
| Scaffold Hopping | Computational methods could be used to design structurally distinct motifs that mimic the core of this compound while offering new synthetic handles or properties. | Overcomes limitations of an existing scaffold, such as toxicity or patentability issues. biosolveit.de |
These advanced methods provide powerful tools for transforming this compound from a simple metabolite into a versatile platform for constructing novel molecular architectures. arxiv.org
Development of Novel Analytical Paradigms for Trace Analysis of Carbamide Metabolites
The detection and quantification of metabolites like this compound in biological fluids are fundamental for diagnostics and biochemical research. mdpi.com Given that such metabolites often exist at very low concentrations, the development of highly sensitive and specific analytical methods is a key research area. Traditional analytical techniques for metabolites in biological matrices include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). omicsonline.orgnih.gov The initial identification of this compound relied on GC-MS. researchgate.netresearchgate.net
However, the field is moving towards novel analytical paradigms that offer improvements in sensitivity, speed, and point-of-care applicability. For carbamide and other urinary metabolites, these emerging techniques include:
Surface-Enhanced Raman Spectroscopy (SERS) : SERS is an ultra-sensitive optical detection method that provides a unique "fingerprint" spectrum for molecules. nih.gov By using noble metal nanohybrids as substrates, SERS can achieve enormous signal enhancement, enabling the detection of trace amounts of metabolites like urea (B33335) in urine. nih.govmdpi.com This technique could be adapted for the specific, high-sensitivity detection of this compound.
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Modern LC-MS/MS methods offer extremely low detection limits and high specificity, making them suitable for analyzing trace metabolites in complex samples like urine, breast milk, and plasma. nih.gov A procedure involving the reaction of the uronium ion (protonated urea) with the fluorophore xanthydrol, followed by HPLC with UV and fluorescence detection, has been adapted to detect trace levels of urea nitrate (B79036), demonstrating a paradigm that could be tailored for this compound. researchgate.net
Electrochemical Biosensors : These sensors can be designed for high-sensitivity detection, although they can be prone to contamination when used with complex samples like urine. mdpi.com
The development of these novel paradigms is guided by the concept of an Analytical Target Profile (ATP), which defines the specific performance characteristics required for an analytical method to be fit for its intended purpose. europa.eu The table below compares traditional and novel analytical approaches for trace metabolite analysis.
| Analytical Paradigm | Principle | Application to Carbamide Metabolites | Detection Limit Example |
| GC-MS | Separation by gas chromatography, identification by mass fragmentation. | Used for the initial identification of this compound. researchgate.netresearchgate.net | 0.032 µg/L (for acrylamide (B121943) in water). nih.gov |
| HPLC-UV/Fluorescence | Separation by liquid chromatography, detection by UV absorption or fluorescence after derivatization. | Adapted for trace analysis of urea nitrate by derivatization with xanthydrol. researchgate.net | 0.17 mM (for urea nitrate). researchgate.net |
| LC-MS/MS | High-resolution separation by LC coupled with highly specific mass detection. | Analysis of acrylamide in bodily fluids. nih.gov | 1 ng/mL (for acrylamide in urine). nih.gov |
| SERS | Raman signal enhancement of molecules adsorbed on a nanostructured metal surface. | Detection of urea in urine using Ag-Au compound substrates. nih.gov | 1 mM (for urea in urine). nih.gov |
Future research will likely focus on integrating these novel techniques to create robust, high-throughput platforms for the routine trace analysis of this compound and other important carbamide metabolites. nih.gov
Unexplored Reactivity and Transformations of this compound Derivatives
The chemical reactivity of this compound is largely unexplored, yet its structure suggests a rich landscape for chemical transformations. As a carboxylic acid derivative, its reactivity is primarily governed by the principles of nucleophilic acyl substitution. pressbooks.pub The carbamide (urea) functionality, ester group, and the activated methylene (B1212753) group present multiple sites for chemical modification. sigmaaldrich.comreagent.co.uk
A key principle in the reactivity of carboxylic acid derivatives is that a more reactive derivative can be converted into a less reactive one. pressbooks.pub The reactivity order is generally acyl halides > anhydrides > esters ≈ carboxylic acids > amides > carboxylates. This hierarchy dictates that the ester group in this compound could be transformed into an amide via aminolysis, but converting it to a more reactive acyl chloride would require specific reagents.
Potential unexplored reactions and transformations include:
Hydrolysis : Both the ester and the carbamide linkages are susceptible to hydrolysis under acidic or basic conditions. youtube.com Studying the kinetics and mechanisms of these reactions could provide insight into the compound's stability in different biological and environmental conditions. Base-catalyzed ester hydrolysis, also known as saponification, is a fundamental reaction that could be applied here. youtube.com
Nucleophilic Acyl Substitution : The ester carbonyl is an electrophilic site. It could react with a variety of nucleophiles (e.g., amines, alcohols, organometallic reagents) to generate a diverse library of this compound derivatives.
Reactions at the Carbamide Moiety : The N-H protons of the carbamide group are acidic and can be deprotonated to form nucleophiles for subsequent alkylation or acylation reactions. The carbamide itself can be involved in cyclization reactions, for example, by reacting with diketones or other bifunctional electrophiles to form heterocyclic structures. uobaghdad.edu.iq
Photochemical Transformations : While this compound itself is not a complex heterocycle, derivatization could introduce photosensitive groups. Photolysis of certain derivatives, such as those incorporating a tetrazole ring, can lead to the formation of highly reactive intermediates like nitrenes, which can then be used to construct novel molecular frameworks. mdpi.com
Exploring these transformations would not only expand the chemical space accessible from this compound but could also lead to the synthesis of new compounds with unique properties or biological activities.
Integration of Experimental and Computational Approaches in this compound Chemistry
The synergy between experimental and computational chemistry is a powerful paradigm for accelerating research in molecular science, from fundamental studies of reactivity to drug discovery. nih.govmdpi.comnih.gov For a molecule like this compound, integrating these approaches can guide future research directions efficiently and effectively. spirochem.compnnl.gov
Computational Methods can be employed to:
Predict Molecular Properties : Techniques like Density Functional Theory (DFT) can calculate structural, electronic, and spectroscopic properties of this compound and its derivatives, helping to interpret experimental data. researchgate.net
Model Reaction Mechanisms : Computational chemistry can elucidate the energetic pathways of potential reactions, predicting which transformations are most feasible and under what conditions. researchgate.net This is invaluable for planning synthetic routes.
Simulate Molecular Interactions : Methods like molecular docking and molecular dynamics (MD) simulations can predict how this compound or its derivatives might bind to a biological target, such as an enzyme active site. researchgate.netbioisi.pt This is crucial for designing the molecule as a potential inhibitor or probe.
Experimental Methods then serve to:
Synthesize and Characterize : The actual synthesis and purification of compounds designed computationally are carried out in the lab. ku.dk
Validate Predictions : Experimental validation is essential to confirm computational hypotheses. nih.gov For example, if a computational screen predicts a derivative will bind to a specific protein, this must be confirmed with in vitro binding assays. mdpi.com
Discover Unforeseen Phenomena : Experiments can reveal unexpected reactivity or properties that were not predicted by current computational models, leading to new scientific insights and refinement of the theoretical models. rsc.org
A hypothetical integrated workflow for this compound research could look like this:
Computational Design : Use computational tools to predict the properties of a library of virtual this compound derivatives. nih.gov Screen this library in silico for potential binding to a disease-relevant enzyme.
Experimental Synthesis : Synthesize the most promising candidates identified in the computational screen using advanced synthetic methodologies. monash.edu
Experimental Validation : Test the synthesized compounds in biological assays to measure their actual activity and compare the results with the computational predictions. mdpi.com
Iterative Refinement : Use the experimental results to refine the computational models, leading to a new round of design and synthesis with improved predictive accuracy. nih.gov
This iterative cycle of prediction and validation accelerates the process of discovering molecules with desired functions, representing the future of chemical research on compounds like this compound. mdpi.comwitpress.com
Conclusion
Prospective Avenues for Scholarly Inquiry and Innovation in Carbamide Chemistry
The field of carbamide chemistry continues to evolve, with significant potential for future innovation. One promising area is the development of new, sustainable synthesis methods for ureas and their derivatives. elsevier.comontosight.ai This includes the use of greener solvents and catalysts to improve the efficiency and environmental footprint of these chemical processes. www.csiro.au
In medicinal chemistry, the N-acylurea scaffold is an attractive motif for drug discovery due to its structural resemblance to peptide bonds and its hydrogen-bonding capabilities. www.csiro.au Future research could focus on designing and synthesizing novel acylurea derivatives as inhibitors of various enzymes or as modulators of protein-protein interactions.
In materials science, the precise control over the sequence of monomers in polymers containing carbamate (B1207046) linkages is an emerging field for creating informational polymers with sophisticated functionalities, such as for data storage or as molecular transporters. ebsco.commdpi.com Further exploration of the properties of different carbamide and carbamate building blocks will be crucial for the rational design of these advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
